molecular formula C₆₂H₁₁₁N₁₁O₁₅S B1141038 Cyclosporin A Sulfate CAS No. 121673-00-5

Cyclosporin A Sulfate

Cat. No.: B1141038
CAS No.: 121673-00-5
M. Wt: 1282.67
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Biological Activity

Cyclosporin A (CsA) sulfate is a derivative of the well-known immunosuppressive agent cyclosporin A, primarily recognized for its ability to inhibit T-cell activation. This article provides a comprehensive overview of the biological activities associated with cyclosporin A sulfate, including its mechanisms of action, therapeutic applications, and relevant case studies.

Cyclosporin A functions as a calcineurin inhibitor , which plays a crucial role in T-cell activation. The primary mechanism involves the formation of a complex with cyclophilin, which subsequently inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a transcription factor essential for the production of various pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, and tumor necrosis factor-alpha (TNF-α) .

Key Points:

  • Binding : CsA binds to cyclophilin, forming a complex that inhibits calcineurin.
  • Inhibition : This process inhibits NFAT activation and reduces cytokine production.
  • Effect on T-cells : High doses suppress T-cell proliferation, while low doses can have paradoxical pro-inflammatory effects .

Biological Activities

This compound exhibits several biological activities beyond immunosuppression:

  • Immunosuppressive Effects : Primarily used to prevent organ transplant rejection by inhibiting T-cell activation.
  • Anti-inflammatory Properties : Reduces inflammation by modulating cytokine production.
  • Endothelial Protection : Inhibits apoptosis in endothelial cells under oxidative stress conditions .

Case Study 1: Immunomodulation

A study demonstrated that low doses of cyclosporin A could induce pro-inflammatory cytokines such as IL-12 and TNF-α in mouse models, suggesting that low-dose administration may stimulate immune responses under specific conditions .

Case Study 2: Endothelial Cell Protection

Research indicated that cyclosporin A significantly decreased oxidized LDL-induced apoptosis in human umbilical venous endothelial cells (HUVECs). The study found that co-incubation with cyclosporin A reduced apoptosis by preventing mitochondrial dysfunction, which is critical in maintaining endothelial integrity .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Focus Findings
Bretscher et al. (2019)Immunomodulatory EffectsLow-dose CsA activates T-cell responses; induces IL-12 and TNF-α production .
Endothelial Cell Study (1998)Apoptosis InhibitionCsA reduces apoptosis in HUVECs induced by oxLDL; prevents mitochondrial dysfunction .
DrugBank Analysis (2024)Mechanism OverviewCsA inhibits NFAT activation, reducing inflammatory cytokine production .

Properties

IUPAC Name

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXGGWUGMQJHS-CGLBZJNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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